molecular formula C8H13N5 B2900850 N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 923255-12-3

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B2900850
CAS No.: 923255-12-3
M. Wt: 179.227
InChI Key: MNOANFAYLOAPGN-UHFFFAOYSA-N
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Description

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a heterocyclic compound that features a triazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by cyclization with an amine to form the azepine ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a tetrahydroazepine moiety. Its molecular formula is C10H14N4C_{10}H_{14}N_4 with a molecular weight of approximately 206.25 g/mol. The structural characteristics contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by cyclization to form the azepine structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a study reported that compounds containing triazole rings exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar diffusion method.

Bacterial Strain Activity
Escherichia coli (G-)Moderate
Klebsiella pneumoniae (G-)Weak
Staphylococcus aureus (G+)Strong
Streptococcus mutans (G+)Good

The results indicate that N-4H-1,2,4-triazol-3-yl derivatives can be effective against certain bacterial strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, triazole compounds are known for their antifungal activities. Research has shown that certain derivatives effectively inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for developing antifungal agents.

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays demonstrated that N-4H-1,2,4-triazol-3-yl derivatives could inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Antibacterial Efficacy Study : A recent study synthesized a series of triazole derivatives and tested their antibacterial activity against E. coli and S. aureus. The study found that modifications to the triazole ring significantly enhanced antibacterial potency .
  • Antifungal Activity Assessment : Another research focused on the antifungal properties of triazole derivatives against Candida species. The results indicated that specific substitutions on the triazole ring improved antifungal activity significantly compared to standard antifungal agents .
  • Anticancer Activity Investigation : A pharmacological study examined the effect of N-4H-1,2,4-triazol-3-yl compounds on human cancer cell lines. Results showed a notable reduction in cell viability and increased apoptosis markers in treated cells compared to controls .

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-2-4-7(9-5-3-1)12-8-10-6-11-13-8/h6H,1-5H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOANFAYLOAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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